4-(2,3-Dimethylmaleimido)hippuric acid
Description
Propriétés
IUPAC Name |
2-[[4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-9(2)15(22)17(14(8)21)11-5-3-10(4-6-11)13(20)16-7-12(18)19/h3-6H,7H2,1-2H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVVULPBGFSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003564 | |
| Record name | N-[4-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83560-86-5 | |
| Record name | 4-(2,3-Dimethylmaleimido)hippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083560865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(3,4-Dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201003564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
One-Step Cyclization Reaction
The reaction begins with the dissolution of an equimolar ratio of p-biphenylamine (0.05 mol) and DiMeMAn (0.05 mol) in dimethylformamide (DMF). The mixture is stirred at room temperature for 12–24 hours, during which the maleamic acid intermediate undergoes spontaneous cyclization to form the maleimide ring. This process eliminates the need for additional dehydrating agents, simplifying the workflow.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | DMF |
| Temperature | 25°C (ambient) |
| Reaction Time | 12–24 hours |
| Yield | 88% (after purification) |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine group on the electron-deficient carbonyl carbons of DiMeMAn. Steric hindrance from the 2,3-dimethyl groups on the maleic anhydride enhances regioselectivity, favoring the formation of the desired N-aryl-2,3-dimethylmaleimide over competing isomers.
Optimization of Reaction Conditions
Solvent Selection
DMF is the solvent of choice due to its high polarity, which stabilizes the transition state and solubilizes both reactants. Alternative solvents like tetrahydrofuran (THF) or chloroform result in incomplete cyclization, reducing yields by 15–20%.
Temperature and Time Dependence
Elevating temperatures beyond 30°C accelerates side reactions, such as hydrolysis of the maleimide ring, while temperatures below 20°C prolong reaction times unnecessarily. Ambient conditions (25°C) strike an optimal balance, achieving >85% conversion within 24 hours.
Stoichiometric Ratios
A 1:1 molar ratio of amine to DiMeMAn ensures minimal residual reactants. Excess DiMeMAn leads to di-adduct formation, complicating purification.
Purification and Characterization Techniques
Recrystallization Protocol
The crude product is isolated by diluting the reaction mixture with ice-cold water, inducing precipitation. Subsequent recrystallization from a 3:1 mixture of THF and petroleum ether (40–60°C fraction) yields pale yellow crystals with a melting point of 218–219°C.
Elemental Analysis Data
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 59.60 | 59.58 |
| H | 4.64 | 4.62 |
| N | 9.27 | 9.25 |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 2.15 (s, 6H, CH₃), 4.10 (s, 2H, CH₂), 7.45–7.85 (m, 4H, aromatic), 10.25 (s, 1H, NH).
-
IR (KBr) : 1775 cm⁻¹ (C=O, maleimide), 1710 cm⁻¹ (C=O, hippurate).
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Laboratory-scale batches (≤100 g) achieve consistent yields, but scaling to kilogram quantities requires modifications:
-
Continuous Flow Reactors : Reduce reaction time to 6–8 hours by enhancing mass transfer.
-
In-Line Filtration : Automates purification, improving throughput.
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dimethylmaleimido)hippuric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the maleimido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted maleimido derivatives.
Applications De Recherche Scientifique
Drug Delivery Systems
4-(2,3-Dimethylmaleimido)hippuric acid has been studied for its role in drug delivery systems, particularly in the targeted delivery of therapeutic agents. Its maleimide group allows for selective conjugation with thiol-containing molecules, making it a useful linker in bioconjugation strategies.
- Case Study : A study demonstrated the successful conjugation of this compound with antibodies, enhancing the specificity of drug delivery to cancer cells. The conjugated system showed improved therapeutic efficacy compared to non-targeted approaches.
Diagnostic Imaging
The compound's ability to form stable conjugates with biomolecules has implications for diagnostic imaging. By tagging imaging agents to this compound, researchers can enhance the visualization of specific tissues or tumors in imaging techniques such as MRI or PET scans.
- Data Table: Conjugation Efficiency
| Conjugate Type | Yield (%) | Stability (Days) |
|---|---|---|
| Antibody Conjugate | 85 | 30 |
| Fluorescent Probe | 90 | 45 |
Biodegradation Studies
Research has indicated that compounds like this compound can be utilized in biodegradation studies to understand the metabolic pathways of pollutants. Its structure allows it to serve as a model compound for studying microbial degradation processes.
- Case Study : In a controlled environment, microbial cultures were exposed to this compound, leading to significant degradation within two weeks, indicating its potential as a biodegradable agent in environmental remediation.
Polymer Chemistry
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Its reactive maleimide group facilitates cross-linking with various polymer chains.
- Data Table: Polymer Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition (°C) |
|---|---|---|
| Polyethylene | 20 | 350 |
| Modified with Acid | 30 | 400 |
Mécanisme D'action
The mechanism of action of 4-(2,3-Dimethylmaleimido)hippuric acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,3-Dimethylmaleamido)hippuric acid: A closely related compound with similar structural features but different functional groups.
Hippuric acid: The parent compound from which 4-(2,3-Dimethylmaleimido)hippuric acid is derived.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar derivatives.
Activité Biologique
4-(2,3-Dimethylmaleimido)hippuric acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 286.28 g/mol. The structure features a hippuric acid backbone modified with a 2,3-dimethylmaleimide moiety, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, its structural similarity to other maleimide derivatives suggests potential interactions with thiol-containing compounds, which are critical in many biochemical processes.
Pharmacological Effects
- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties, potentially reducing oxidative stress in cellular systems.
- Neuroprotective Effects : Research indicates that derivatives of maleimides can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
- Anticancer Potential : Some studies have suggested that maleimide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Study 1: Neuroprotective Effects
A study conducted by Zhang et al. (2020) investigated the neuroprotective effects of this compound in a rat model of ischemia. The results demonstrated that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Survival (%) | 45% | 75% |
| Behavioral Score (out of 10) | 4 | 7 |
Study 2: Antioxidant Activity
In a study by Lee et al. (2021), the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent increase in radical scavenging activity.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
In Vitro Studies
In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE). This inhibition may have implications for treating neurodegenerative diseases like Alzheimer's.
Toxicological Profile
Toxicity assessments reveal that while the compound shows promise for therapeutic applications, it also exhibits cytotoxicity at high concentrations. Further studies are needed to establish safe dosage levels for potential clinical use.
Q & A
What are the key chemical identifiers and structural features of 4-(2,3-Dimethylmaleimido)hippuric acid?
Answer:
The compound has a molecular formula of C₁₅H₁₄N₂O₅ , a molecular weight of 302.282 g/mol , and a CAS number of 83560-86-5 . Its structure includes a maleimide moiety (2,3-dimethyl substitution) conjugated to a hippuric acid backbone. Key physicochemical properties include a density of 1.388 g/cm³ , a boiling point of 586.4°C , and a flash point of 308.5°C . The IUPAC name is 2-[[4-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)benzoyl]amino]acetic acid .
What methodologies are recommended for synthesizing this compound?
Answer:
Synthesis routes involve coupling reactions between substituted maleimides and hippuric acid derivatives. For example, Koechel et al. (1983) describe the use of maleic anhydride derivatives and benzoylated glycine precursors under controlled pH and temperature conditions to achieve selective conjugation. Reaction yields and purity depend on solvent choice (e.g., DMF or THF) and catalytic agents like triethylamine .
How can this compound be detected and quantified in biological matrices?
Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Key parameters include:
- Column : Inertsil ODS-80A (C18) for resolving small molecules.
- Mobile phase : Acetonitrile/water gradient with ion-pair reagents (e.g., tetrabutylammonium phosphate) to improve retention.
- LOD/LOQ : Reported limits are 4–6 µg/mL in synthetic urine, but variability increases in pooled urine due to endogenous hippurates .
Stability : The compound is stable for 7 days at 22°C and 30 days at 4°C in synthetic urine, but matrix effects (e.g., natural hippurates) require calibration adjustments .
What metabolic pathways involve this compound, and how do they impact experimental design?
Answer:
This compound is a minor metabolite in fatty acid β-oxidation , linked to dyslipidemia diagnosis. In vitro studies show it interacts with acyl glycine pathways , requiring careful control of dietary precursors (e.g., benzoic acid) to avoid confounding urinary excretion data. For example, chlorogenic acid from coffee can skew hippurate levels, necessitating dietary restrictions in exposure studies .
How does this compound influence pharmacological interactions in cancer research?
Answer:
In HepG2 liver carcinoma cells, combinations with tamoxifen show synergistic effects. The nanohybrid form of hippuric acid with tamoxifen achieved an IC₅₀ of 0.35 µM , surpassing tamoxifen alone (IC₅₀ = 1.2 µM). Experimental designs should consider incubation times (24–72 hours) and concentration gradients to optimize cytotoxicity assays .
What challenges arise in distinguishing this compound from structural isomers during analysis?
Answer:
Isomeric separation (e.g., ortho-, meta-, para-substituted analogs) is challenging due to similar retention times. Ion-pair chromatography with ODS columns improves resolution, but meta/para isomers of methylhippurates may co-elute. Advanced techniques like UHPLC-MS/MS with MRM transitions (e.g., m/z 302 → 194) enhance specificity .
How should researchers address discrepancies in recovery rates across urine matrices?
Answer:
Recovery rates vary between synthetic urine (>96%) and pooled urine (93%) due to endogenous hippurates. Mitigation strategies include:
- Matrix-matched calibration : Use pooled urine spiked with known concentrations.
- Standard addition : Correct for background interference.
- Sonication : No impact on stability but improves homogeneity .
What role does this compound play in cellular oxidative stress assays?
Answer:
The compound’s maleimide group can act as a thiol-reactive probe , making it useful for studying redox-sensitive pathways. Protocols should include controls for non-specific binding (e.g., glutathione depletion) and validate results with LC-MS to confirm adduct formation .
How do gut microbiota interactions affect the quantification of this compound in metabolic studies?
Answer:
Gut microbes degrade chlorogenic acid into hippuric acid derivatives, confounding urinary metabolite levels. Researchers must:
- Control dietary intake : Restrict coffee, fruits, and polyphenol-rich foods.
- Use isotopically labeled internal standards : e.g., ¹³C-hippuric acid, to correct for microbial contributions .
What are the implications of temperature and storage conditions on analytical reproducibility?
Answer:
- Short-term storage : ≤7 days at 22°C.
- Long-term storage : ≤30 days at 4°C. Avoid freeze-thaw cycles, as repeated transitions from -20°C to 30°C degrade stability after 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
